5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 251300-31-9
VCID: VC2060066
InChI: InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15)
SMILES: C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br
Molecular Formula: C8H4BrF3O3
Molecular Weight: 285.01 g/mol

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

CAS No.: 251300-31-9

Cat. No.: VC2060066

Molecular Formula: C8H4BrF3O3

Molecular Weight: 285.01 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid - 251300-31-9

Specification

CAS No. 251300-31-9
Molecular Formula C8H4BrF3O3
Molecular Weight 285.01 g/mol
IUPAC Name 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15)
Standard InChI Key RXZMPNQNKZGQAY-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br

Introduction

Chemical Structure and Properties

Molecular Composition

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound characterized by a benzoic acid core with specific functional group substitutions. The compound features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3-position. This particular arrangement of substituents contributes to its unique chemical properties and potential applications.

Structural Analysis

Table 1: Structural Features of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

FeatureDescriptionFunctional Significance
Carboxylic Acid GroupTerminal -COOH groupPrimary reactive center, contributes to acidity
Bromine SubstitutionPosition 5 on the ringIncreases molecular weight, affects reactivity
Hydroxyl GroupPosition 2 on the ringPotential for hydrogen bonding, affects acidity
Trifluoromethyl GroupPosition 3 on the ringEnhances lipophilicity, electron-withdrawing effects

The presence of these functional groups creates a compound with interesting chemical properties. The trifluoromethyl group, being strongly electron-withdrawing, likely influences the electronic distribution within the molecule, potentially affecting the acidity of both the carboxylic acid and the hydroxyl group.

Synthesis Methods

Oxidation of Related Aldehyde

The oxidation of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde represents another potential synthetic route. The synthesis of the precursor aldehyde involves treating 2-hydroxy-3-(trifluoromethyl)benzaldehyde with N-Bromosuccinimide in acetonitrile at 0°C . This reaction has been reported to yield the brominated aldehyde at approximately 66% yield. Subsequent oxidation of this aldehyde using appropriate oxidizing agents could produce the target benzoic acid.

Reaction Conditions and Considerations

The synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid would likely require careful control of reaction conditions to ensure selectivity and optimal yield. Based on similar reactions:

  • Temperature control would be critical, particularly during the bromination step

  • Inert atmosphere might be necessary to prevent side reactions

  • Purification techniques such as column chromatography would be needed to isolate the pure compound

Chemical Reactivity

Carboxylic Acid Chemistry

As a benzoic acid derivative, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid would be expected to participate in typical carboxylic acid reactions, including:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to alcohols

  • Decarboxylation under appropriate conditions

The presence of the electron-withdrawing trifluoromethyl group would likely enhance the acidity of the carboxylic acid function, potentially making it more reactive in certain contexts.

Hydroxyl Group Reactivity

The hydroxyl group at the 2-position (ortho to the carboxylic acid) presents additional reactive possibilities:

  • Possible intramolecular hydrogen bonding with the carboxylic acid group

  • Potential for esterification or etherification

  • Participation in coordination with metal ions

Bromine Substitution Chemistry

The bromine atom at the 5-position introduces possibilities for further functionalization through various coupling reactions:

  • Potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi)

  • Nucleophilic aromatic substitution, particularly given the electron-withdrawing trifluoromethyl group

Applications in Research and Industry

Pharmaceutical Applications

The unique structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid makes it potentially valuable in pharmaceutical research. The trifluoromethyl group, in particular, is known to enhance lipophilicity and binding affinity in drug candidates. This compound could serve as:

  • A building block for active pharmaceutical ingredients (APIs)

  • A scaffold for medicinal chemistry exploration

  • An intermediate in the synthesis of biologically active compounds

Chemical Research Applications

In the field of chemical research, this compound may find utility as:

  • A reagent for specific transformations

  • A model compound for studying the effects of multiple functional groups on reactivity

  • A precursor for more complex molecular structures

Material Science Applications

The combination of functional groups in 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid might make it useful in materials development:

  • Potential component in specialized polymers

  • Possible applications in surface modifications

  • Potential use in electronic materials, given the presence of both halogen and fluorine

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid appear in the literature, each with distinct properties and applications:

Table 2: Comparison of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid with Structural Analogues

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acidC₈H₄BrF₃O₃Reference compoundCombined effects of bromine, hydroxyl, and trifluoromethyl groups
3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acidC₈H₄BrF₃O₃Positional isomer with bromine at position 3 and trifluoromethyl at position 5CAS: 145132-97-4, Potential irritant
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehydeC₈H₄BrF₃O₂Aldehyde instead of carboxylic acidPrecursor to benzoic acid, CAS: 251300-30-8
5-Bromo-2-(trifluoromethyl)benzoic acidC₈H₄BrF₃O₂Lacks hydroxyl groupMW: 269.01 g/mol, CAS: 654-97-7

Functional Group Effects

The presence of specific functional groups impacts the properties and reactivity of these compounds:

  • The hydroxyl group at the 2-position enhances acidity and provides hydrogen bonding capabilities

  • The trifluoromethyl group increases lipophilicity and affects electronic distribution

  • The bromine substitution enables various coupling reactions and modifications

Research Challenges and Future Directions

Current Research Limitations

Current research on 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid appears limited, with gaps in our understanding of:

  • Optimized synthesis methods with high yields

  • Comprehensive physical and chemical property data

  • Specific applications in pharmaceutical or materials research

Future Research Opportunities

Promising areas for future research include:

  • Development of efficient synthetic routes with improved yields

  • Exploration of the compound's potential in medicinal chemistry

  • Investigation of its utility in materials science

  • Comprehensive characterization of physical, chemical, and biological properties

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